molecular formula C19H16FN3O3S B2688996 N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921586-15-4

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2688996
CAS No.: 921586-15-4
M. Wt: 385.41
InChI Key: GJNXODAMVPVMFC-UHFFFAOYSA-N
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Description

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a thiazole-based compound featuring a 4-methoxybenzamide group at position 2 of the thiazole ring and a 2-((4-fluorophenyl)amino)-2-oxoethyl side chain at position 2. This structure combines aromatic, amide, and fluorinated moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-26-16-8-2-12(3-9-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNXODAMVPVMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For instance, 2-bromoacetophenone can react with thiourea to form 2-aminothiazole.

    Introduction of the Fluorophenyl Group: The 2-aminothiazole can then be reacted with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the fluorophenyl group.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections.
  • Target Interaction : The thiazole ring and the fluorophenyl group likely facilitate binding to specific biological macromolecules, influencing pathways related to cell growth and survival .

Drug Repurposing for Tuberculosis

A recent study identified this compound as a potential candidate in drug repurposing efforts targeting Mycobacterium tuberculosis. The study employed molecular docking and dynamics simulations to evaluate its binding affinity to EthR protein, indicating its potential as an adjuvant therapy for tuberculosis .

Anticancer Research

In vitro studies conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, showcasing its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group enhances the binding affinity through hydrophobic interactions, while the methoxybenzamide moiety can participate in additional hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares core features with several thiazole derivatives, differing primarily in substituents and functional groups:

a) GSK1570606A
  • Structure : 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (C₁₆H₁₂FN₃OS).
  • Comparison: The thiazole core is substituted at position 4 with a pyridinyl group, unlike the 4-methoxybenzamide in the target compound. Both compounds feature a 4-fluorophenylacetamide chain but differ in its attachment (position 2 in GSK1570606A vs. position 4 in the target).
b) N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide
  • Structure : Contains a 2-[(4-fluorophenyl)methoxy]benzamide group and a 4-(2,5-dimethoxyphenyl)thiazol-2-yl moiety (C₂₆H₂₂FN₂O₄S).
  • Comparison: The methoxy substituents (4-methoxy in the target vs. 2,5-dimethoxy here) may influence lipophilicity and metabolic stability. The benzamide group is retained, but its linkage differs (direct attachment vs.
c) Compound 1 ()
  • Structure: N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (C₃₅H₃₀N₇O₄S₂).
  • Comparison: Replaces the thiazole ring with a benzothiazole core, linked via triazole and phenoxy groups. Demonstrates the impact of structural rigidity on melting point (239–240°C), suggesting the target compound’s physical properties may vary with substituent flexibility .

Physicochemical Properties

  • Melting Points :
    • compounds range from 195–240°C, correlating with structural rigidity and hydrogen bonding .
    • The target compound’s 4-methoxy group may lower melting points compared to halogenated analogs due to reduced crystallinity.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target Melting Point (°C) Yield (%) Reference
Target Compound C₂₀H₁₇FN₃O₃S 4-methoxybenzamide, 4-fluorophenylacetamide Not specified N/A N/A
GSK1570606A C₁₆H₁₂FN₃OS 4-pyridinyl, 4-fluorophenylacetamide M. tuberculosis N/A N/A
N-[4-(2,5-dimethoxyphenyl)-thiazol-2-yl]-... C₂₆H₂₂FN₂O₄S 2,5-dimethoxyphenyl, 4-fluorobenzamide Not specified N/A N/A
Compound 1 () C₃₅H₃₀N₇O₄S₂ Benzothiazole, triazole, phenoxy Kinase inhibition 239–240 34

Biological Activity

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a fluorophenyl group, and a methoxybenzamide moiety, which contribute to its unique pharmacological properties. The structural complexity of this compound suggests multiple mechanisms of action and therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The molecular formula of this compound is C20H17FN4O3S2C_{20}H_{17}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 444.5 g/mol. The compound's structure can be represented as follows:

N 4 2 4 fluorophenyl amino 2 oxoethyl thiazol 2 yl 4 methoxybenzamide\text{N 4 2 4 fluorophenyl amino 2 oxoethyl thiazol 2 yl 4 methoxybenzamide}

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including:

  • Kinases : Inhibition of certain kinases involved in cell proliferation may lead to anticancer effects.
  • Enzymes : The compound may inhibit enzymes critical for the survival and replication of pathogens, making it a candidate for antimicrobial therapy.

The presence of the 4-fluorophenyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, potentially increasing its efficacy against various biological targets.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives similar to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). These studies often employ MTT assays to evaluate cell viability post-treatment.
    CompoundCell LineIC50 (µM)
    N-(4-fluorophenyl)...MDA-MB-2315.0
    N-(4-fluorophenyl)...SUIT-27.5
    N-(4-fluorophenyl)...HT-296.0
    These results suggest that the compound may have comparable or superior activity relative to established chemotherapeutics like cisplatin .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by targeting bacterial enzymes or disrupting membrane integrity. In particular, derivatives similar to this compound have shown promise against multi-drug resistant strains.

Case Studies

  • Study on Thiazole Derivatives : A study published in PubMed evaluated a series of thiazole derivatives for their anticancer activity. It was found that compounds with a similar framework exhibited potent inhibition of cell proliferation in various cancer models, supporting the hypothesis that modifications in the thiazole structure can significantly enhance biological activity .
  • Antiviral Screening : Another investigation focused on the antiviral properties of benzamide derivatives against Hepatitis B virus (HBV). The study highlighted how structural modifications could lead to increased efficacy against viral replication, suggesting that this compound may also possess antiviral capabilities .

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